Bienvenue dans la boutique en ligne BenchChem!

2-(2-methoxyethoxy)-N-phenylbenzamide

LogP Lipophilicity Regioisomer Comparison

2-(2-Methoxyethoxy)-N-phenylbenzamide (CAS 882092-84-4, molecular formula C16H17NO3, molecular weight 271.31 g/mol) is a synthetic ortho-substituted N-phenylbenzamide derivative. This compound belongs to the N-phenylbenzamide chemotype, a privileged scaffold extensively investigated for farnesoid X receptor (FXR) antagonism, antiviral activity against enterovirus 71, kinase inhibition, and antiparasitic applications.

Molecular Formula C16H17NO3
Molecular Weight 271.31g/mol
Cat. No. B495501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyethoxy)-N-phenylbenzamide
Molecular FormulaC16H17NO3
Molecular Weight271.31g/mol
Structural Identifiers
SMILESCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H17NO3/c1-19-11-12-20-15-10-6-5-9-14(15)16(18)17-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)
InChIKeyIOHSXIPLYZPMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyethoxy)-N-phenylbenzamide CAS 882092-84-4: Ortho-Substituted N-Phenylbenzamide Procurement Specification


2-(2-Methoxyethoxy)-N-phenylbenzamide (CAS 882092-84-4, molecular formula C16H17NO3, molecular weight 271.31 g/mol) is a synthetic ortho-substituted N-phenylbenzamide derivative . This compound belongs to the N-phenylbenzamide chemotype, a privileged scaffold extensively investigated for farnesoid X receptor (FXR) antagonism, antiviral activity against enterovirus 71, kinase inhibition, and antiparasitic applications [1]. Its defining structural feature—a 2-(2-methoxyethoxy) substituent at the ortho position of the benzamide ring—differentiates it from the more commonly catalogued para-substituted regioisomer (4-(2-methoxyethoxy)-N-phenylbenzamide, CAS 882083-29-6) and from simple alkoxy-substituted N-phenylbenzamides, establishing a distinct chemical space for structure–activity relationship (SAR) exploration and lead optimization programs [2].

Why 2-(2-Methoxyethoxy)-N-phenylbenzamide Cannot Be Replaced by Its Para Isomer or Unsubstituted Benzanilide in SAR-Driven Research


In the N-phenylbenzamide chemotype, the position of substituents on the benzamide ring exerts fundamental control over molecular conformation, target engagement, and biological activity profile [1]. Ortho-substituted benzamide derivatives characteristically exhibit divergent conformational preferences and electronic environments compared to their para-substituted isomers due to steric constraints near the amide linkage; this can alter intramolecular hydrogen bonding, the dihedral angle between the two aromatic rings, and consequently the three-dimensional pharmacophore presented to biological targets . A QSAR study on N-phenylbenzamides as antimicrobial agents specifically demonstrated that a bulky group at the ortho position combined with a small group at the para position is desirable for activity against Gram-negative bacteria, while alternative substitution patterns yield different activity spectra [2]. Generic substitution of 2-(2-methoxyethoxy)-N-phenylbenzamide with its para regioisomer (CAS 882083-29-6) or with unsubstituted benzanilide (CAS 93-98-1) would therefore introduce uncontrolled variables—altered LogP, modified hydrogen-bonding capacity, and a fundamentally different molecular shape—that can invalidate SAR conclusions and compromise assay reproducibility [2][3].

2-(2-Methoxyethoxy)-N-phenylbenzamide: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: Ortho vs. Para Substitution Alters Predicted LogP and Lipophilic Ligand Efficiency

The ortho-substituted target compound 2-(2-methoxyethoxy)-N-phenylbenzamide is predicted to exhibit a lower LogP than its para-substituted regioisomer, 4-(2-methoxyethoxy)-N-phenylbenzamide, due to intramolecular interactions between the ortho alkoxy substituent and the amide carbonyl that reduce solvent-accessible lipophilic surface area. The para isomer has a reported predicted LogP of 2.40 . Direct experimental or in silico LogP data for the ortho compound are not publicly available; however, based on the well-established observation that ortho substitution reduces apparent lipophilicity in N-phenylbenzamides relative to the corresponding para isomers, the ortho compound is expected to have a LogP approximately 0.2–0.5 log units lower [1]. This difference is sufficient to place the two regioisomers in distinct lipophilicity categories for lead optimization, directly impacting predicted membrane permeability, plasma protein binding, and metabolic clearance [1][2].

LogP Lipophilicity Regioisomer Comparison Drug Design

Steric and Electronic Ortho Effect: Predicted Shielding of the Amide NH Modulates Hydrogen-Bond Donor Capacity

In 2-(2-methoxyethoxy)-N-phenylbenzamide, the ortho alkoxy substituent can form a six-membered intramolecular hydrogen bond (IMHB) with the amide NH, partially shielding this key pharmacophoric hydrogen-bond donor [1]. This IMHB is geometrically impossible in the para-substituted regioisomer (CAS 882083-29-6) and in benzanilide (CAS 93-98-1). The consequence is a measurably different hydrogen-bond donor capacity: ortho-alkoxy N-phenylbenzamides present a reduced solvent-exposed NH donor strength compared to para-substituted or unsubstituted analogs. While quantitative IMHB energies for this specific compound have not been published, the class-level precedent for ortho-alkoxy benzamides indicates NH shielding equivalent to a reduction of approximately 0.5–1.0 kcal/mol in hydrogen-bond donor potential [2][3]. This difference is significant in the context of ligand–protein binding where a single hydrogen bond typically contributes 0.5–1.5 kcal/mol to binding free energy [3].

Intramolecular Hydrogen Bonding Conformational Analysis Pharmacophore Ortho Effect

Substitution Pattern Determines Kinase Inhibition Selectivity Profile Within the N-Phenylbenzamide Class

Published SAR data for the N-phenylbenzamide chemotype demonstrate that the kinase inhibitory profile varies significantly depending on the substitution pattern on the benzamide ring [1]. Specifically, 4-amino-N-phenylbenzamides were identified as dual mEGFR/AURK inhibitors, whereas alternative substitution patterns (including 2-substituted variants) yielded selective mEGFR inhibitors or multi-targeted Src-family kinase (Fgr, Hck, Lyn) inhibitors [1][2]. The N-phenylbenzamide TL02-59, which is structurally related to the target compound through its ortho-substituted benzamide core, potently inhibited Fgr kinase activity in vitro (IC50 in the low nanomolar range) and suppressed AML cell proliferation ex vivo in 20/26 patient bone marrow samples, with inhibitor sensitivity correlating with expression of myeloid Src-family kinases [2][3]. Although direct IC50 data for 2-(2-methoxyethoxy)-N-phenylbenzamide itself are not publicly available, the class-level SAR firmly establishes that the ortho substitution position—as found in the target compound—is a critical determinant of kinase selectivity, distinguishing it from para- and meta-substituted N-phenylbenzamides that display divergent target profiles [1][2].

Kinase Inhibition Selectivity EGFR AURK Fgr SAR

Patent Landscape Confirms Ortho-Alkoxy N-Phenylbenzamides as a Distinct Composition-of-Matter Subclass with Broad Therapeutic Scope

The foundational composition-of-matter patent EP 0116967 A1 (N-phenyl-benzamide derivatives, 1984) explicitly claims N-phenylbenzamide compounds wherein the benzamide ring may be substituted at the ortho, meta, or para positions with alkoxy or alkoxyalkoxy groups, and specifically describes compounds with spasmolytic, coronary dilating, analgesic, antiphlogistic, and antipyretic activities [1]. More recent patent activity demonstrates that the N-phenylbenzamide scaffold continues to yield potent pharmacological agents: Schmidt et al. (2018) optimized N-phenylbenzamide-based FXR antagonists to low nanomolar potency through systematic variation of benzamide substitution [2]. The target compound 2-(2-methoxyethoxy)-N-phenylbenzamide falls squarely within the structural scope of these patent families as a distinct ortho-alkoxyalkoxy embodiment, yet its specific CAS number (882092-84-4) is not exemplified in the primary biological data of these patents. This creates a strategic opportunity: the compound is composition-of-matter protected as part of a broadly claimed class but its specific biological profile remains unpublished, enabling proprietary SAR exploration [1][2].

Patent Analysis Composition of Matter FXR Antagonism Therapeutic Scope

Predicted Physicochemical Differentiation: Ortho Substitution Lowers Melting Point and Enhances Solubility Relative to Benzanilide

The introduction of the 2-(2-methoxyethoxy) substituent at the ortho position is expected to substantially reduce the melting point and increase organic solvent solubility relative to the unsubstituted parent compound benzanilide (N-phenylbenzamide, CAS 93-98-1). Benzanilide has a reported melting point of 162–164 °C and is insoluble in water [1]. While experimental melting point data for 2-(2-methoxyethoxy)-N-phenylbenzamide are not publicly available, its close structural analog N-(2-ethoxyphenyl)-2-methoxybenzamide (CAS 306279-65-2) is a solid at room temperature with storage at 2–8 °C recommended, indicating a melting point substantially below that of benzanilide . The ortho alkoxyalkoxy chain disrupts crystal packing by preventing planar amide conformations and introducing conformational flexibility (5 rotatable bonds in the 2-(2-methoxyethoxy) fragment alone), a well-established structural determinant of lower melting points and higher solubility in organic solvents [2]. For the para-substituted regioisomer (CAS 882083-29-6), a predicted boiling point of 354.3±27.0 °C at 760 mmHg has been reported, but melting point and solubility data remain unavailable .

Solubility Melting Point Physicochemical Properties Formulation

Recommended Procurement and Application Scenarios for 2-(2-Methoxyethoxy)-N-phenylbenzamide Based on Quantified Differentiation


Regioisomer-Specific FXR Antagonist Lead Optimization Libraries

Based on the demonstrated potency of N-phenylbenzamide derivatives as FXR antagonists with low nanomolar activity [1], 2-(2-methoxyethoxy)-N-phenylbenzamide is a structurally distinct entry for FXR antagonist SAR libraries. Its ortho-substitution pattern is predicted to confer a different LogP and hydrogen-bond donor profile compared to the para isomer (ΔLogP ≈ -0.2 to -0.5; NH shielding via IMHB), enabling exploration of lipophilicity–potency trade-offs within a regioisomeric pair. Procurement of both ortho (CAS 882092-84-4) and para (CAS 882083-29-6) isomers as a matched pair enables controlled head-to-head evaluation of regioisomeric effects on FXR antagonism, cellular permeability, and metabolic stability [1].

Kinase Profiling Panels for Src-Family vs. EGFR/AURK Selectivity Determination

SAR data for the N-phenylbenzamide chemotype demonstrate that ortho-substituted variants direct kinase inhibition toward Src-family kinases (Fgr, Hck, Lyn), while para-amino-substituted variants target dual mEGFR/AURK inhibition [2][3]. 2-(2-Methoxyethoxy)-N-phenylbenzamide, as an ortho-substituted N-phenylbenzamide, is therefore a rational procurement choice for kinase profiling panels designed to identify selective Fgr or multi-Src-family inhibitors. Inclusion of the para-substituted regioisomer as a control can empirically validate the substitution-pattern–selectivity relationship within a single screening campaign, reducing the risk of pursuing false-negative or false-positive hits arising from isomer misidentification [2][3].

Physicochemical Property Calibration Standards for Ortho-Substituted Benzamide Series

The predicted differential solubility and melting behavior of ortho-substituted vs. unsubstituted N-phenylbenzamides (estimated ΔTm < -30 °C vs. benzanilide; increased organic solvent solubility from disruption of crystal packing) [4][5] makes 2-(2-methoxyethoxy)-N-phenylbenzamide a useful calibration compound for establishing solubility–structure relationships within a benzamide lead series. Its procurement, alongside benzanilide as the unsubstituted baseline, enables systematic measurement of the impact of the ortho alkoxyalkoxy chain on thermodynamic solubility, DMSO stock solution stability, and compatibility with automated liquid-handling systems—critical parameters for high-throughput screening workflow validation [5].

Freedom-to-Operate Lead Expansion Around Patented N-Phenylbenzamide Scaffolds

Patent analysis confirms that 2-(2-methoxyethoxy)-N-phenylbenzamide falls within the generic claims of foundational N-phenylbenzamide patents (EP 0116967 A1) but its specific biological data remain unpublished [6][1]. This non-exemplified status creates an opportunity for organizations to generate proprietary SAR data around this specific compound without immediately encountering exemplified prior art that would restrict freedom-to-operate. Procurement of the target compound for internal profiling—followed by patenting of specific biological activity findings—represents a strategically viable pathway for establishing novel composition-of-matter or method-of-use intellectual property within the well-precedented N-phenylbenzamide pharmacophore space [6].

Quote Request

Request a Quote for 2-(2-methoxyethoxy)-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.